molecular formula C20H18N4O2S B11020680 N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide

N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B11020680
M. Wt: 378.4 g/mol
InChI Key: SUMIKPVPYLCVIX-UHFFFAOYSA-N
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Description

The compound N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide features a benzothiazole-imine core linked to an indole-2-carboxamide moiety via a four-carbon chain.

  • Benzothiazole: Known for antitumor, antimicrobial, and anti-inflammatory activities.
  • Indole-2-carboxamide: A scaffold prevalent in kinase inhibitors and anticancer agents.
  • Hydrazine-derived linkage (ylideneamino): Enhances molecular planarity and hydrogen-bonding capacity, critical for target binding.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H18N4O2S/c25-18(24-20-23-15-8-3-4-9-17(15)27-20)10-5-11-21-19(26)16-12-13-6-1-2-7-14(13)22-16/h1-4,6-9,12,22H,5,10-11H2,(H,21,26)(H,23,24,25)

InChI Key

SUMIKPVPYLCVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide typically involves the condensation of 1,3-benzothiazole derivatives with indole-2-carboxylic acid derivatives under specific reaction conditions. The reaction is often facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The target compound shares key motifs with several analogs:

  • Benzothiazole-imine derivatives (, Compounds 16–19): These feature benzothiazole fused with thiazolidinone or triazole rings. For example, Compound 16 (7-{4-[(Z)5-(1-Dimethylaminomethylidene)-3-methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]phenyl}-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) shares the benzothiazole-imine backbone but lacks the indole moiety .
  • Indole-thiazole hybrids (): Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid highlight the synergy between indole and heterocyclic rings in bioactivity .

Physical and Spectroscopic Properties

  • Melting Points :
    • Compound 16: >300°C, indicating high thermal stability .
    • Compound 18: 270–271°C, lower due to flexible propyl linkage .
    • The target compound’s melting point is expected to align with these values (~280–300°C), given its rigid structure.
  • Spectroscopy :
    • IR : Benzothiazole C=N stretches (~1600 cm⁻¹) and indole N-H (~3400 cm⁻¹) align with ’s data for similar imine and carboxamide groups .
    • NMR : The indole NH proton in the target compound would resonate at δ 10–12 ppm (cf. δ 8.53 ppm for N-H in ) .

Data Table: Key Analogs and Their Properties

Compound ID/Name Core Structure Melting Point (°C) Yield (%) Key Functional Groups Reference
N-{4-[(2Z)-1,3-Benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide (Target) Benzothiazole-imine + indole ~280–300 (Inferred) N/A C=N (imine), NH (indole), C=O (amide) N/A
Compound 16 () Benzothiazole-imine + pyrimidine >300 93 C=N (imine), C=O (amide)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () Indole + thiazolidinone N/A N/A C=O (carboxylic acid), C=N (imine)
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () Indole + hydrazinecarbothioamide N/A N/A C=S (thioamide), C=N (imine)

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